molecular formula C12H13NO4 B1353573 1-Cbz-azetidine-3-carboxylic acid CAS No. 97628-92-7

1-Cbz-azetidine-3-carboxylic acid

Cat. No.: B1353573
CAS No.: 97628-92-7
M. Wt: 235.24 g/mol
InChI Key: PVJPBKZGIUAESY-UHFFFAOYSA-N
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Description

1-Cbz-azetidine-3-carboxylic acid, also known as 1-[(benzyloxy)carbonyl]-3-azetidinecarboxylic acid, is a compound with the molecular formula C12H13NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its use in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

1-Cbz-azetidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical modifications. For instance, it is used as a non-cleavable linker in the synthesis of ADCs, where it helps in attaching cytotoxic drugs to antibodies . Additionally, this compound interacts with E3 ubiquitin ligases in the synthesis of PROTACs, aiding in the targeted degradation of specific proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of ADCs, the compound helps in delivering cytotoxic drugs to cancer cells, leading to cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of cancer treatments . Furthermore, in PROTACs, this compound facilitates the degradation of target proteins, thereby modulating cellular functions and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In ADCs, it forms stable covalent bonds with antibodies and cytotoxic drugs, ensuring the precise delivery of the drug to target cells . In PROTACs, the compound acts as a linker, connecting the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical applications. The compound is stable under recommended storage conditions, typically sealed in dry environments at temperatures between 2-8°C . Over time, the compound maintains its integrity, ensuring consistent performance in in vitro and in vivo studies . Long-term effects on cellular function have been observed, particularly in the context of ADCs and PROTACs, where the compound’s stability contributes to sustained therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At optimal doses, the compound effectively facilitates the targeted delivery of cytotoxic drugs in ADCs and the degradation of target proteins in PROTACs . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical functions. In the synthesis of ADCs and PROTACs, the compound undergoes enzymatic modifications that enable its integration into larger bioactive molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the synthesized compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical applications. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This targeted distribution enhances the compound’s effectiveness in delivering cytotoxic drugs in ADCs and degrading target proteins in PROTACs .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its biochemical efficacy .

Preparation Methods

1-Cbz-azetidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of aziridines, which are three-membered nitrogen-containing rings, to form the azetidine ring. This process can be catalyzed by metals or achieved through thermal isomerization . Another approach is the β-lactam synthon protocol, which involves the transformation of β-lactams into azetidines . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cbz-azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium periodate for oxidation, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cbz-azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Cbz-azetidine-3-carboxylic acid can be compared with other azetidine derivatives such as 1-Boc-azetidine-3-carboxylic acid and 1-Cbz-3-azetidinone. These compounds share the azetidine core but differ in their functional groups, which influence their reactivity and applications. For instance, 1-Boc-azetidine-3-carboxylic acid is commonly used in peptide synthesis due to its stability, while 1-Cbz-3-azetidinone is utilized in the synthesis of β-lactam antibiotics .

Properties

IUPAC Name

1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJPBKZGIUAESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450952
Record name 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97628-92-7
Record name 1-Benzyloxycarbonylazetidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97628-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70450952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To azetidine-3-carboxylic acid (49.5 mmol, 5 g) in dioxane (150 ml), water (150 ml) and triethylamine (54.4 mmol, 7.58 ml) was added N-(benzyloxycarbonyloxy)succinimide (51.9 mmol, 12.94 g) and stirred at room temperature for half an hour. The reaction mixture was quenched with water and 30 ml of 2N hydrochloric acid and extracted three times with dichloromethane. The organic layers were combined, filtered through a phase separation filter and concentrated in vacuo. The residue was dissolved in dichloromethane and extracted three times with aqueous saturated sodium hydrogencarbonate solution. The aqueous layers were combined, acidified with 2N hydrochloric acid and extracted three times with dichloromethane. The organic layers were combined, washed with brine, filtered through a phase separation filter and concentrated in vacuo to give 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid (10.27 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.58 mL
Type
reactant
Reaction Step One
Quantity
12.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of azetidine-3-carboxylic acid (1 g, 10 mmol) of tetrahydrofuran/water (50 ml:50 ml) was added NaHCO3 (2.05 g, 25 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and adjusted to pH=2, extracted with ethyl acetate. The residue was dried in vacuum. 2.4 g of crude 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 500 mg (4.95 mmol) azetidine-3-carboxylic acid was added 10 mL dioxane and 10 mL H2O and the solution cooled to 0° C. 1.38 g (10 mmol) potassium carbonate was added followed by 0.78 mL (11 mmol) benzylchloroformate, and the reaction stirred at room temperature for 18 hours. The mixture was acidified with 25 mL 1 M HCl, extracted with DCM (2×20 mL), the combined organic layers dried over Na2SO4. After filtration the solvent was evaporated to give the desired product which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

3-Azetidinecarboxylic acid (4.0 g, 39.6 mmol) was dissolved in 1N sodium hydroxide solution (40 mL) and cooled to 0° C. Benzyl chloroformate (5.9 mL, 41 mmol) was added followed by further 1N sodium hydroxide solution (41 mL) dropwise. The mixture was stirred vigorously for 16 hrs then made acidic with 2N hydrochloric acid. This suspension was extracted with dichloromethane (2×100 mL) and the extracts dried over MgSO4. Concentration yielded the title compound (9.3 g, 39.6 mmol, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods V

Procedure details

To a solution of azetidine-3-carboxylic acid (5.00 g, 49.5 mmol) in dioxane (325 ml) were added 1N sodium hydroxide (124 ml, 124 mmol) and benzyl chloroformate (8.44 ml, 59.3 mmol). The reaction was allowed to stir for 18 h. The reaction was diluted with 3N HCl until pH 2 was obtained. The product was extracted with EtOAc (2×), washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified via flash chromatography (silica, 0-70% methanol (0.5% acetic acid)/dichloromethane) to yield 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid as a yellow oil (73%). 1H NMR (400 MHz, CD3OD) δ 7.37-7.26 (m, 5H), 5.08 (s, 2H), 4.18 (m, 2H), 4.11 (br s, 2H), 3.44 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
8.44 mL
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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